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Abstract
(+)-3-Bromocamphor, a derivative of the naturally occurring monoterpene (+)-camphor, is a

cornerstone of asymmetric synthesis. Its rigid bicyclic structure and inherent chirality make it an

invaluable starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and

complex natural products. This technical guide provides an in-depth overview of the

physicochemical properties, synthesis, and extensive applications of (+)-3-bromocamphor as

a pivotal chiral building block. Detailed experimental protocols for its synthesis and its

application in key stereoselective transformations are presented, alongside quantitative data

and graphical representations of synthetic workflows to facilitate practical application in

research and development.

Introduction
In the landscape of stereoselective synthesis, the demand for enantiomerically pure

compounds is ever-increasing, particularly within the pharmaceutical and agrochemical

industries where the biological activity of a molecule is often dependent on its stereochemistry.

[1] Chiral building blocks, derived from the "chiral pool," offer an efficient and economical route

to complex chiral molecules. (+)-Camphor, a readily available and inexpensive natural product,

is a prominent member of this pool.[2][3]
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(+)-3-Bromocamphor, accessible via the selective bromination of (+)-camphor, serves as a

versatile and powerful chiral synthon.[1] Its true utility is most profoundly realized through its

conversion into derivatives like Oppolzer's camphorsultam, a highly effective chiral auxiliary

that has seen widespread use in controlling the stereochemical outcome of numerous carbon-

carbon bond-forming reactions.[4][5] This guide will explore the synthesis of (+)-3-
bromocamphor and detail its role in the creation of these powerful synthetic tools, providing

practical data and methodologies for the modern chemist.

Physicochemical Properties of (+)-3-Bromocamphor
The physical and chemical properties of (+)-3-Bromocamphor are summarized in the table

below. These characteristics are essential for its handling, storage, and application in synthetic

chemistry.
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Property Value Reference(s)

IUPAC Name

(1R,3S,4S)-3-bromo-1,7,7-

trimethylbicyclo[2.2.1]heptan-

2-one

[4]

Synonyms
(+)-Camphor bromide, endo-

(1R)-3-Bromocamphor
[1]

CAS Number 10293-06-8 [1][6]

Molecular Formula C₁₀H₁₅BrO [1][4]

Molecular Weight 231.13 g/mol [1][4]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 75 - 77 °C [1][6]

Boiling Point 274 °C [1]

Optical Rotation
[α]²⁰/D +130 to +145° (c=2 in

EtOH)
[1]

Purity ≥ 98% (GC) [1]

Solubility
Soluble in chloroform, ethanol,

and other organic solvents.
[7]

Synthesis of (+)-3-Bromocamphor
(+)-3-Bromocamphor is synthesized by the electrophilic substitution of bromine at the α-

position to the carbonyl group of (+)-camphor. The reaction is typically carried out in a solvent

like acetic acid or carbon tetrachloride.[8] The initial product is often a mixture of endo and exo

isomers, which can be isomerized to the thermodynamically more stable endo isomer.[8]

Synthetic Workflow
The general workflow for the synthesis of (+)-3-bromocamphor from (+)-camphor is illustrated

below. The process involves the bromination of camphor, followed by workup and

recrystallization to yield the pure product.
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Synthesis of (+)-3-Bromocamphor

(+)-Camphor

Dissolve in Solvent
(e.g., Acetic Acid)

Add Bromine (Br₂) dropwise
at elevated temperature (e.g., 80-110°C)

Stir for 1-5 hours

Cool to RT
Remove solvent

Reflux with Base/Ethanol

Recrystallize from Ethanol

(+)-3-Bromocamphor

Click to download full resolution via product page

Caption: Workflow for the synthesis of (+)-3-Bromocamphor.

Detailed Experimental Protocol
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The following protocol is a representative procedure for the synthesis of (+)-3-bromocamphor.
[7][8]

Materials:

(+)-Camphor (15.2 g, 0.1 mol)

Carbon tetrachloride (3.0 mL)

Bromine (8.0 g, 0.1 mol)

95% Ethanol (10.0 mL)

Sodium hydroxide (0.80 g, 0.02 mol)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve

15.2 g (0.1 mol) of (+)-camphor in 3.0 mL of carbon tetrachloride.

Heat the solution to 80 °C.

Add 8.0 g (0.1 mol) of bromine dropwise over 1 hour. Caution: Bromine is highly corrosive

and toxic. This step must be performed in a well-ventilated fume hood.

After the addition is complete, stir the reaction mixture at 80 °C for an additional 5 hours.

Allow the mixture to cool to room temperature.

Remove the carbon tetrachloride by distillation under reduced pressure.

To the residue, add 10.0 mL of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide.

Heat the mixture to reflux for 120 minutes. This step helps to isomerize any undesired

bromo-camphor isomers.[8]

After reflux, allow the solution to cool gradually to room temperature to induce

recrystallization.
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Collect the crystallized product by filtration and dry it to obtain (+)-3-bromocamphor.

Expected Yield: ~88.5% (19.8 g).[8]

Role as a Chiral Building Block
The primary utility of (+)-3-bromocamphor lies in its role as a precursor to more complex chiral

structures that are used to control stereochemistry in a variety of reactions.

Chiral Auxiliaries: The Gateway to Oppolzer's
Camphorsultam
Perhaps the most significant application of (+)-3-bromocamphor is in the synthesis of chiral

auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily

attached to a prochiral substrate to direct a stereoselective reaction.[2] After the reaction, the

auxiliary is cleaved and can often be recovered.

(+)-3-Bromocamphor is a key intermediate in the synthesis of (1S)-(-)-2,10-camphorsultam,

also known as Oppolzer's sultam.[5][9] This sultam is a highly effective and widely used chiral

auxiliary due to its rigid structure which provides excellent steric shielding of one face of a

reactive intermediate (e.g., an enolate), leading to high diastereoselectivity in reactions such as

alkylations, aldol reactions, and Diels-Alder reactions.[4][10]
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Synthesis of Oppolzer's Camphorsultam

(+)-3-Bromocamphor

Sulfonation
(e.g., H₂SO₄, Ac₂O)

(+)-3-Bromocamphor-
10-sulfonic acid

Conversion to
Sulfonyl Imine

(Camphorsulfonyl)imine

Stereoselective
Reduction (LiAlH₄)

(1S)-(-)-2,10-Camphorsultam
(Oppolzer's Sultam)

Click to download full resolution via product page

Caption: Synthetic pathway from (+)-3-bromocamphor to Oppolzer's sultam.

Chiral Ligands
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Derivatives of (+)-3-bromocamphor can be used to synthesize chiral ligands for transition-

metal-catalyzed asymmetric reactions. The rigid camphor backbone provides a well-defined

chiral environment around the metal center, which can lead to high enantioselectivity in

reactions such as hydrogenation, allylic alkylation, and C-C cross-coupling. For example, P-

chiral phosphine ligands, which are highly effective in asymmetric catalysis, can be synthesized

using methodologies that often rely on chiral starting materials derived from the chiral pool.[11]

[12][13]

Starting Material in Natural Product Synthesis
The inherent chirality and functional handles of (+)-3-bromocamphor and its parent

compound, camphor, make them valuable starting materials in the total synthesis of complex

natural products.[2][3][14] The rigid bicyclic framework can be manipulated through various

chemical transformations, including ring-cleavage and rearrangement reactions, to construct

intricate molecular architectures with precise stereochemical control.

Applications in Asymmetric Synthesis: Quantitative
Data
The derivatives of (+)-3-bromocamphor, particularly Oppolzer's camphorsultam, have been

successfully employed in a multitude of asymmetric transformations. The following table

summarizes representative examples, highlighting the high levels of stereocontrol and chemical

yields typically achieved.
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Reactio
n Type

Chiral
Auxiliar
y/Deriva
tive

Substra
te

Electrop
hile/Rea
gent

Product
Type

Yield
(%)

Stereos
electivit
y (de/ee
%)

Referen
ce(s)

Asymmet

ric

Alkylation

(1S)-

(-)-2,10-

Camphor

sultam

N-

Propionyl

camphor

sultam

Benzyl

bromide

α-

Alkylated

carboxyli

c acid

precursor

88-90 >99 de [7]

Asymmet

ric

Alkylation

(1S)-

(-)-2,10-

Camphor

sultam

N-

Propionyl

camphor

sultam

Allyl

bromide

α-

Alkylated

carboxyli

c acid

precursor

88-90 >99 de [7]

Asymmet

ric Aldol

Reaction

(1S)-

(-)-2,10-

Camphor

sultam

N-

Propionyl

camphor

sultam

Isobutyra

ldehyde

β-

Hydroxy

carboxyli

c acid

precursor

80-95
>99:1

(syn:anti)
[4]

Asymmet

ric Diels-

Alder

N-

Crotonoyl

camphor

sultam

Cyclopen

tadiene
N/A

Bicyclic

adduct
74 High de [15][16]

Asymmet

ric

Reductio

n

exo-

10,10-

diphenyl-

2,10-

camphan

ediol

derivative

α-Keto

ester

K-

Selectrid

e

α-

Hydroxy

ester

Good
up to 99

de
[17][18]

Simmons

-Smith

Cyclopro

panation

Camphor

-derived

acetal

α,β-

Unsatura

ted

acetal

Diiodome

thane,

Et₂Zn

Cyclopro

pyl acetal
Good >99 de [19][20]
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Key Experimental Protocols for Applications
The following protocols detail the use of Oppolzer's camphorsultam, derived from (+)-3-
bromocamphor, in a key asymmetric transformation.

Asymmetric Alkylation via an N-Acyl Camphorsultam
This protocol describes the highly diastereoselective alkylation of an N-acyl camphorsultam

derivative, a common method for preparing enantiomerically enriched α-substituted carboxylic

acids.[1][7]

Asymmetric Alkylation Workflow

Step 1: Acylation
(Camphorsultam + Acyl Chloride)

Step 2: Enolate Formation
(LDA or n-BuLi, -78°C)

Step 3: Alkylation
(Add Electrophile, R-X, -78°C)

Step 4: Auxiliary Cleavage
(e.g., LiOH, H₂O₂)

Chiral Carboxylic Acid
+ Recovered Auxiliary

Click to download full resolution via product page

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
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Materials:

N-(Phenylacetyl)camphorsultam (1.0 eq)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 1.1 eq)

Methyl iodide (1.5 eq)

Saturated aqueous ammonium chloride solution

Procedure:

Dissolve N-(phenylacetyl)camphorsultam (1.0 eq) in anhydrous THF under a nitrogen

atmosphere in a flame-dried, three-necked flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 1 hour

at -78 °C.

Add methyl iodide (1.5 eq) to the enolate solution at -78 °C.

Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction by TLC.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the alkylated N-

acyl camphorsultam.
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The chiral auxiliary can be cleaved (e.g., by hydrolysis with LiOH/H₂O₂) to yield the chiral

carboxylic acid and recover the camphorsultam.[4]

Conclusion
(+)-3-Bromocamphor has firmly established itself as a premier chiral building block in the

arsenal of the synthetic organic chemist. Its ready availability from the chiral pool and its

efficient conversion into powerful stereodirecting groups, most notably Oppolzer's

camphorsultam, provide reliable and predictable pathways to enantiomerically pure molecules.

The high diastereoselectivities and yields achieved in a broad range of applications underscore

its importance. For researchers in academia and industry, a thorough understanding of the

synthesis and application of (+)-3-bromocamphor and its derivatives is essential for the

development of efficient and elegant solutions to the challenges of modern asymmetric

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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